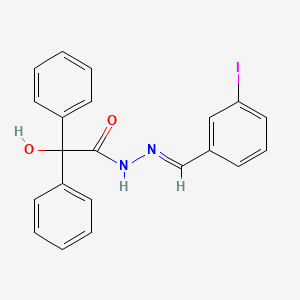

![molecular formula C17H12O5 B5554563 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid often involves reactions that include the formation of hybrid compounds through various organic reactions. For instance, the synthesis of hybrid systems containing pharmacophoric fragments has been achieved through reactions involving nitrogenous bases, leading to the formation of condensed structures and subsequent aromatization into salts under specific conditions (Ivanova et al., 2019).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of related compounds. For example, the analysis of crystal structures of benzoic acid derivatives has been performed to understand their crystallization systems and space groups, revealing details about their molecular and crystal arrangements (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical properties of compounds in this class can be elucidated through studies on their reactions and the characterization of their structures using spectroscopic techniques. For instance, reactions involving Ru(II) complexes with 2-hydroxy-benzoic acid derivatives have been characterized by various spectroscopic techniques, providing insights into their chemical behavior and binding modes (Chitrapriya et al., 2011).

Physical Properties Analysis

Physical properties such as crystal structures and hydrogen bonding patterns are crucial for understanding the behavior of these compounds. X-ray crystallography studies, for example, have revealed the crystal structure and physico-chemical properties of biologically active derivatives, shedding light on their anti-HIV, anticoagulant, and antioxidant activities (Dochev et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and interaction with other molecules, can be inferred from studies on their synthesis and molecular structure. Investigations into metal complexes and coordination polymers with related structures have provided valuable information on their chemical properties, including fluorescence emission and gas sensing capabilities (Rad et al., 2016).

Scientific Research Applications

Synthesis of Hybrid Compounds

4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid has been used in the synthesis of hybrid compounds. A study by Ivanova et al. (2019) explored the reactions of similar benzoic acid derivatives with 2H-chromen-2-one, highlighting the potential of these compounds in synthesizing new hybrid systems containing pharmacophoric fragments, which can be useful in medicinal chemistry (Ivanova, Kanevskaya, & Fedotova, 2019).

Structural Characterization and Biological Activity

Benzoic acid derivatives like the one have been instrumental in the structural characterization and biological activity studies of various metal complexes. Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes using similar compounds, leading to insights into their antimicrobial, antioxidant, and nematicidal activities (Kavitha & Reddy, 2014).

Synthesis, Conformational Study, and Crystal Structures

These benzoic acid derivatives also play a crucial role in the synthesis and conformational studies of chromane derivatives, as investigated by Ciolkowski et al. (2009). Their research contributes to understanding the molecular structures and conformations of such compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Development of Antimicrobial Agents

The derivative has also been implicated in the synthesis of novel antimicrobial agents. A study by Behrami and Dobroshi (2019) reported the synthesis of compounds including 4-hydroxy-chromen-2-one derivatives, exhibiting high levels of antibacterial activity (Behrami & Dobroshi, 2019).

Applications in Organic Synthesis and Crystallography

Moreover, these compounds are significant in various organic syntheses and crystallographic studies. Research by Arslan et al. (2004) on 4H-1-benzopyran-4-one, a similar compound, highlights its pharmacological potential and structural properties, which are crucial for drug design (Arslan, Kazak, & Göker, 2004).

Antimicrobial and Antioxidant Activities

In addition to synthesis applications, these derivatives are studied for their antimicrobial and antioxidant properties. The work by Mendu, Kumari, and Ragi (2015) on Schiff base ligands derived from similar compounds demonstrates their efficacy in DNA binding and antimicrobial studies, which can be crucial in developing new therapeutic agents (Mendu, Kumari, & Ragi, 2015).

Future Directions

properties

IUPAC Name |

4-[(2-oxochromen-7-yl)oxymethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c18-16-8-6-12-5-7-14(9-15(12)22-16)21-10-11-1-3-13(4-2-11)17(19)20/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAIWTQEFODSTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)